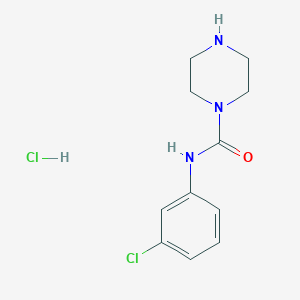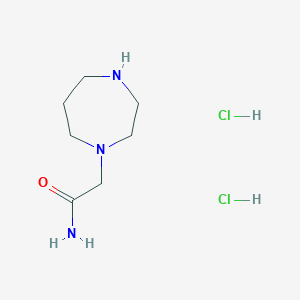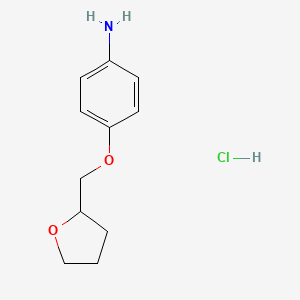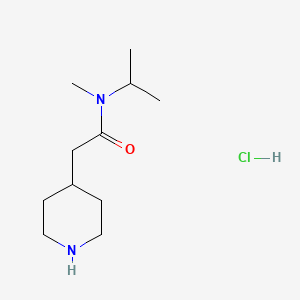
4-哌啶甲酰胺-N-(3-甲基丁基)盐酸盐
描述
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H22N2O•HCl and a molecular weight of 234.77 g/mol . It is also known by its IUPAC name, N-isopentyl-4-piperidinecarboxamide hydrochloride . This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
科学研究应用
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of biochemical pathways and enzyme interactions . In medicine, the compound is investigated for its potential therapeutic properties . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopentylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride depend on the type of reaction and the reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
作用机制
The mechanism of action of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar core structure but differ in their substituents and functional groups . The uniqueness of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties .
List of Similar Compounds:- Substituted piperidines
- Spiropiperidines
- Piperidinones
属性
IUPAC Name |
N-(3-methylbutyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNHSEZNEZXVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)


![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416799.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)


